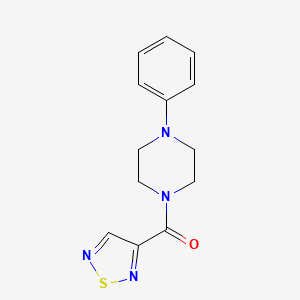
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide (NDM-1) is a synthetic compound that has been extensively used in scientific research due to its unique properties. NDM-1 has been found to possess potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable tool for studying bacterial resistance mechanisms.
作用机制
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide exerts its antibacterial activity by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective. This mechanism of action is similar to that of other beta-lactamase enzymes, but 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to be more efficient at hydrolyzing a wider range of antibiotics.
Biochemical and Physiological Effects:
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to have minimal toxic effects on mammalian cells, making it a valuable tool for studying bacterial resistance mechanisms without causing harm to the host organism. However, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide in lab experiments is its potent antibacterial activity against a wide range of bacterial strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents. However, one limitation of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide is that it can be expensive to synthesize and purify, which may limit its use in some research settings.
未来方向
There are several potential future directions for research involving 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide. One area of interest is the development of new antibacterial agents that are effective against 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide-producing bacteria. Another potential direction is the study of the structure and function of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide and other beta-lactamase enzymes, which could lead to the development of new strategies for combating bacterial resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells, which could have implications for its use in clinical settings.
合成方法
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4,6-dimethylpyridine with isopropylamine in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been used extensively in scientific research to study bacterial resistance mechanisms and develop new antibacterial agents. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to traditional antibiotics. 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has also been used to study the structure and function of bacterial enzymes involved in antibiotic resistance, providing valuable insights into the mechanisms of bacterial resistance.
属性
IUPAC Name |
2,5-dichloro-4,6-dimethyl-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-5(2)14-11(16)8-6(3)9(12)7(4)15-10(8)13/h5H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLWPJIQFXPHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4,6-dimethyl-N-(propan-2-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)



![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)



![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)